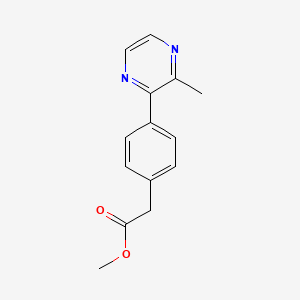
4-Butoxycyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butoxycyclohexan-1-ol is an organic compound belonging to the class of cyclohexanol derivatives. It features a cyclohexane ring with a hydroxyl group (-OH) at the first carbon and a butoxy group (-OCH2CH2CH2CH3) at the fourth carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Etherification: One common method involves the direct etherification of cyclohexanol with butyl bromide (1-bromobutane) in the presence of a strong base like potassium carbonate (K2CO3). The reaction proceeds via the formation of an intermediate alkoxide, followed by nucleophilic substitution.
Reduction of Butyl Cyclohexanone: Another approach is the reduction of butyl cyclohexanone using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods: In industrial settings, the compound is typically synthesized through optimized versions of the above methods, often employing continuous flow reactors and advanced catalysts to improve yield and reduce by-products.
Types of Reactions:
Oxidation: this compound can be oxidized to form 4-butoxybenzene-1,2-diol using oxidizing agents like hydrogen peroxide (H2O2) or chromic acid (H2CrO4).
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, yielding butylcyclohexane.
Substitution: Nucleophilic substitution reactions can replace the butoxy group with other nucleophiles, such as halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Various nucleophiles, strong bases like potassium carbonate (K2CO3)
Major Products Formed:
4-Butoxybenzene-1,2-diol (from oxidation)
Butylcyclohexane (from reduction)
Various substituted cyclohexanes (from nucleophilic substitution)
科学的研究の応用
4-Butoxycyclohexan-1-ol finds applications across multiple fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to understand enzyme-substrate interactions and metabolic pathways.
Medicine: It has potential therapeutic uses, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which 4-Butoxycyclohexan-1-ol exerts its effects depends on its specific application. For instance, in biochemical studies, it may act as a competitive inhibitor for certain enzymes, binding to the active site and preventing substrate interaction. The molecular targets and pathways involved vary based on the context of its use.
類似化合物との比較
Cyclohexanol
Cyclohexanone
Butylcyclohexane
Various substituted cyclohexanes
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
分子式 |
C10H20O2 |
|---|---|
分子量 |
172.26 g/mol |
IUPAC名 |
4-butoxycyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-2-3-8-12-10-6-4-9(11)5-7-10/h9-11H,2-8H2,1H3 |
InChIキー |
XUBBDDZLBJCOQQ-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1CCC(CC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Nitrophenyl)Amino]Benzoic Acid](/img/structure/B15356004.png)


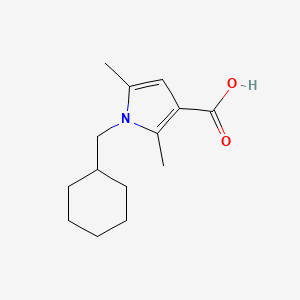
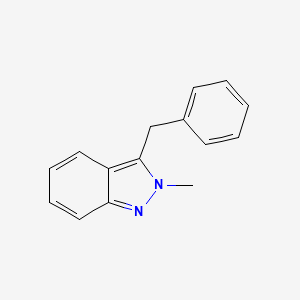
![2-[[2-[(2-Amino-4-carboxybutanoyl)amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B15356044.png)
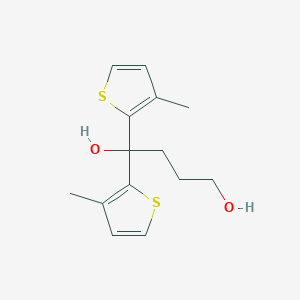

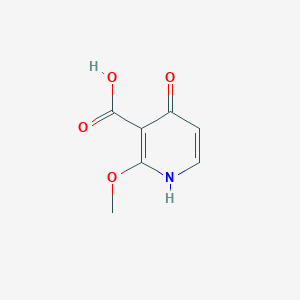
![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoate](/img/structure/B15356073.png)

![4-[(4-Bromophenyl)methoxy]-2,6-dimethylaniline](/img/structure/B15356101.png)
![4-[3,5-bis(1-methylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-dimethyl-2,5-Cyclohexadien-1-one](/img/structure/B15356103.png)
